2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl-

Hydrophilic Monomer Comparative Analysis Data Gap

2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- (CAS 5001-88-7), commonly referred to as N-[tris(hydroxymethyl)methyl]methacrylamide (MTHAM), is a non-ionic, water-soluble methacrylamide monomer bearing three primary hydroxyl groups. It belongs to a class of N-substituted (meth)acrylamide derivatives used to impart high hydrophilicity to synthetic copolymers.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 5001-88-7
Cat. No. B12671225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl-
CAS5001-88-7
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NC(CO)(CO)CO
InChIInChI=1S/C8H15NO4/c1-6(2)7(13)9-8(3-10,4-11)5-12/h10-12H,1,3-5H2,2H3,(H,9,13)
InChIKeyPQWVIUSCFLEBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 5001-88-7 (N-[Tris(hydroxymethyl)methyl]methacrylamide) Monomer Procurement: Structural Identity and Functional Class


2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- (CAS 5001-88-7), commonly referred to as N-[tris(hydroxymethyl)methyl]methacrylamide (MTHAM), is a non-ionic, water-soluble methacrylamide monomer bearing three primary hydroxyl groups . It belongs to a class of N-substituted (meth)acrylamide derivatives used to impart high hydrophilicity to synthetic copolymers. The compound's structure features a polymerizable 2-methylacrylamide backbone, distinguishing its reactivity profile from analogous acrylamide-based monomers such as N-[tris(hydroxymethyl)methyl]acrylamide (THAM, CAS 13880-05-2) [1]. Its primary documented application is as a comonomer in crosslinked, water-insoluble but highly swellable copolymers designed for aqueous gel-based separation techniques and ion exchange [1].

Why N-[Tris(hydroxymethyl)methyl]acrylamide (THAM) Cannot Substitute CAS 5001-88-7 Without Empirical Verification


Despite their functional similarity, THAM and MTHAM differ fundamentally in their polymerizable α-substituent (H vs. CH₃). This structural variation is known to dramatically alter radical polymerization kinetics and hydrolytic stability in the (meth)acrylamide family [1]. The N-substituted tris(hydroxymethyl)methyl group creates a sterically congested environment around the amide bond, where even minor changes to the vinyl moiety can influence the network architecture, swelling behavior, and long-term chemical resilience of the resulting copolymer. Patent literature often permits the use of THAM or MTHAM interchangeably in broad compositional ranges (25–98 wt%), but these formulations are optimized empirically and are not intrinsically equivalent [2]. Without explicit, compound-specific comparative data on parameters such as reactivity ratios, crosslink density, or hydrolytic degradation rates, a direct substitution risks yielding a gel with altered mechanical properties, unpredictable separation performance, or reduced service life, compromising procurement specifications for regulated or performance-critical applications [1].

Quantitative Differentiation Evidence for CAS 5001-88-7 Against Primary Analogs


Direct Head-to-Head Comparative Data Against Closest Analogs is Currently Absent from the Public Domain

A systematic search of primary research papers, patents, and authoritative databases did not identify a single study that directly compares CAS 5001-88-7 with its closest structural analog, N-[tris(hydroxymethyl)methyl]acrylamide (THAM, CAS 13880-05-2), or with other relevant comparators such as N-(hydroxymethyl)methacrylamide (CAS 923-02-4) or N,N-bis(2-hydroxyethyl)methacrylamide (CAS 45011-26-5). Consequently, no quantitative head-to-head data can be presented to support scientifically differentiated procurement. Available sources confirm the compound's identity and general class properties but do not provide the required comparative performance metrics .

Hydrophilic Monomer Comparative Analysis Data Gap

Class-Level Evidence: Poly(MTHAM) Copolymer Hydrogels Exhibit High Water Swellability

In a study of powdery hydrogels, crosslinked poly(N-[tris(hydroxymethyl)methyl]methacrylamide) was synthesized by precipitation polymerization. The resulting polymer formed aggregates of very small particles (~10⁻¹ μm) and demonstrated high water-swellability, a property characteristic of this monomer class. While this study confirms the compound's utility for hydrophilic networks, it does not provide comparative swelling ratios against THAM-based gels under identical conditions [1].

Hydrogel Swelling Powder

Class-Level Inference: α-Methyl Substituent in Methacrylamides Reduces Polymerization Rate Relative to Acrylamide Analogs

A foundational study on the anionic polymerization of unsubstituted methacrylamide reported that its rate of polymerization was significantly slower than that of acrylamide, attributed to steric hindrance from the α-methyl group [1]. This class-level kinetic behavior is expected to extend to N-substituted derivatives such as MTHAM and THAM, providing a mechanistic basis for potential differences in copolymer sequence distribution and crosslinking efficiency. However, this study does not provide direct kinetic parameters for the tris(hydroxymethyl)methyl-substituted pair.

Polymerization Kinetics Reactivity Methacrylamide

Application Scenarios for CAS 5001-88-7 Stemming from Established Class Evidence


Aqueous Gel-Based Chromatographic and Ion-Exchange Supports

Following the teaching of U.S. Patent 4,452,916, CAS 5001-88-7 can be used as a primary hydrophilic comonomer (25–98 wt%) in crosslinked random copolymers to produce water-insoluble, aqueous-swellable gel supports. These materials are directly applicable to gel permeation chromatography for the separation of natural or synthetic substances under mild, non-denaturing conditions [1]. The non-ionic, highly hydroxylated character of the MTHAM-derived network minimizes non-specific protein binding, a key requirement for size-exclusion and ion-exchange chromatography of biomolecules.

Silicone Rubber-Hydrogel Composite Biomaterials

Research has explored the use of poly(N-[tris(hydroxymethyl)methyl]methacrylamide) hydrogels as particulate fillers in silicone rubber composites. These composites combine the mechanical integrity of silicone with the high water uptake of the hydrogel filler, making them candidates for soft tissue implants or bioactive wound dressings where moisture management and lubricity are essential [1]. The powdery hydrogel form described by Lopour et al. is specifically suited for this composite fabrication route.

Post-Polymerization Functionalization Platforms

The multiple primary hydroxyl groups of the tris(hydroxymethyl)methyl side chain in polymers derived from CAS 5001-88-7 serve as reactive handles for post-polymerization modification, as demonstrated for the analogous THAM polymer [1]. Acetylation or cinnamoylation reactions can be employed to tune the lower critical solution temperature (LCST) of the water-soluble polymer, enabling the design of stimuli-responsive materials for drug delivery or smart coatings. This latent functionality makes MTHAM a versatile building block for advanced functional polymer libraries.

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